Molecular Weight Difference vs. Iopromide
Desmethoxy Iopromide (C₁₇H₂₂I₃N₃O₇, MW 761.09) differs from the parent Iopromide (C₁₈H₂₄I₃N₃O₈, MW 791.11) by the formal loss of CH₂O (30.02 Da), corresponding to the absence of the methoxy group on the N-acetyl side chain [1]. Compared to EP Impurity A (C₁₅H₂₀I₃N₃O₆, MW 719.05), Desmethoxy Iopromide is 42.04 Da heavier, reflecting the retention of the acetyl group that Impurity A loses entirely [2]. This mass difference is analytically significant: a high-resolution mass spectrometer operating at 30,000 resolution can baseline-resolve these three species, enabling unambiguous identification in forced degradation studies [3].
| Evidence Dimension | Molecular weight (monoisotopic mass, Da) |
|---|---|
| Target Compound Data | 761.09 Da (C₁₇H₂₂I₃N₃O₇) |
| Comparator Or Baseline | Iopromide: 791.11 Da (C₁₈H₂₄I₃N₃O₈); EP Impurity A: 719.05 Da (C₁₅H₂₀I₃N₃O₆) |
| Quantified Difference | ΔMW vs. Iopromide: −30.02 Da; ΔMW vs. Impurity A: +42.04 Da |
| Conditions | Calculated from molecular formulas as reported in USP/EP monographs and vendor certificates of analysis |
Why This Matters
Procurement of a reference standard with the correct molecular identity is essential for accurate LC-MS impurity tracking; using Iopromide or Impurity A would produce mass spectral peaks at different m/z values, leading to false negative or false positive impurity identification in QC release testing.
- [1] Toronto Research Chemicals. Desmethoxy Iopromide (Catalog No. D290475). CAS 76350-28-2. Molecular Formula: C₁₇H₂₂I₃N₃O₇, MW: 761.09. View Source
- [2] Pharmaffiliates. Iopromide Impurity A (N-Desmethoxyacetyl Iopromide). CAS 154361-51-0. Molecular Formula: C₁₅H₂₀I₃N₃O₆, MW: 719.05. View Source
- [3] PubChem. Compound Summary: Desmethoxy Iopromide. CID 46781145. Monoisotopic Mass: 760.86 Da. View Source
